molecular formula C13H7ClFIO B12943177 (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Cat. No.: B12943177
M. Wt: 360.55 g/mol
InChI Key: NBNWBYBIWFCBOX-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C13H7ClFIO and its molecular weight is 360.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7ClFIO

Molecular Weight

360.55 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H

InChI Key

NBNWBYBIWFCBOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, identified by CAS number 915095-86-2, is a halogenated benzophenone derivative of significant interest within the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material and key intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[2][3] Empagliflozin is a widely prescribed medication for the management of type 2 diabetes.[2] A thorough understanding of the chemical properties, synthesis, and control of this intermediate is therefore paramount for process chemists, quality assurance professionals, and researchers involved in the development and manufacturing of this important therapeutic agent. This guide provides a comprehensive technical overview of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, focusing on its chemical characteristics, role in synthesis, and analytical considerations.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecular structure of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone consists of a central ketone functional group connecting two substituted phenyl rings. One ring is substituted with chlorine and iodine atoms, while the other is substituted with a fluorine atom.[1] The presence and positions of these halogen atoms are crucial for the subsequent steps in the synthesis of Empagliflozin and significantly influence the molecule's reactivity and overall physicochemical properties.[1][2]

Physicochemical Properties

The key physicochemical properties of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone are summarized in the table below. The multiple halogen substituents contribute to its moderate lipophilicity and specific reactivity profile.[1]

PropertyValue
CAS Number 915095-86-2
Molecular Formula C₁₃H₇ClFIO
Molecular Weight 360.55 g/mol
Appearance White to off-white solid
Melting Point 64-70 °C
Boiling Point 415 °C
Density 1.752 g/cm³
Solubility Soluble in chloroform, DMSO, and other organic solvents.

Role in Pharmaceutical Synthesis

Synthesis of Empagliflozin: A Critical Building Block

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a pivotal intermediate in the multi-step synthesis of Empagliflozin.[2][3] A common synthetic route involves a Friedel-Crafts acylation reaction between 2-chloro-5-iodobenzoyl chloride and fluorobenzene to form the methanone.[4] This intermediate then undergoes further reactions, including a substitution with (S)-3-hydroxytetrahydrofuran, to introduce the ether linkage, followed by a reduction of the ketone.[4][5]

The following diagram illustrates a simplified workflow for the synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone itself, a crucial preliminary step.

G A 2-Chloro-5-iodobenzoic Acid C 2-Chloro-5-iodobenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride / Oxalyl Chloride E Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) C->E D Fluorobenzene D->E F (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2) E->F

Caption: Simplified workflow for the synthesis of the target intermediate.

Significance in Process Chemistry

The selection of this particular halogenated benzophenone as a starting material is strategic. The chloro and iodo substituents on one phenyl ring provide specific sites for subsequent chemical modifications, while the fluoro substituent on the other ring is a key feature of the final Empagliflozin molecule. The robust nature of the ketone linkage allows it to withstand various reaction conditions before its eventual reduction in a later synthetic step.

Analytical Characterization and Impurity Profiling

Analytical Methods

Ensuring the purity and identity of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is critical for the successful synthesis of high-quality Empagliflozin. A suite of analytical techniques is employed for its characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and identify any structural isomers or related impurities.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[6]

Relevance as a Process Impurity

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone can also be present as a process-related impurity in the final Empagliflozin API if not completely consumed in subsequent reaction steps.[1] Regulatory agencies have stringent requirements for the identification, qualification, and control of such impurities. Therefore, robust analytical methods are essential for monitoring its levels throughout the manufacturing process and in the final drug substance. Its presence as a known impurity, such as "Empagliflozin Impurity 45" or "Empagliflozin Impurity 59", necessitates its synthesis as a reference standard for analytical method development and validation.[1]

Safety and Handling

The material should be handled in accordance with standard laboratory safety procedures.[7][8] Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[8][9]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[5]

  • Environmental Hazards: The compound is reported to be very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[7]

Conclusion

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2) is a specialized chemical intermediate whose importance is intrinsically linked to the production of the antidiabetic drug Empagliflozin. While its direct biological activity is not the focus, its structural features and purity are critical determinants of the quality and yield of the final pharmaceutical product. A comprehensive understanding of its synthesis, analytical characterization, and role as a potential impurity is essential for professionals in the field of pharmaceutical development and manufacturing.

References

  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of empagliflozin intermediate impurity.
  • Capot Chemical. (2025, November 25). MSDS of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 915095-87-3,(2-Chloro-5-iodophenyl)[4-[[(3S) -. Retrieved from [Link]95-87-3.html)

Sources

Reactivity and Stability Studies of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and stability of intermediates are paramount. (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a halogenated benzophenone derivative, has emerged as a critical building block, notably in the synthesis of SGLT-2 inhibitors like Empagliflozin.[1][2][3][4] Its molecular architecture, featuring a diaryl ketone core decorated with a specific arrangement of chloro, iodo, and fluoro substituents, presents a unique profile of reactivity and stability. Understanding this profile is not merely an academic exercise; it is a prerequisite for robust process development, formulation design, and regulatory compliance. This guide provides a detailed exploration of the chemical behavior of this intermediate, offering field-proven insights into its reactivity, potential degradation pathways, and the analytical strategies required for its comprehensive characterization.

Molecular Architecture and Physicochemical Profile

The foundation of this molecule's behavior lies in its structure. The diaryl ketone framework provides a rigid backbone, while the halogen substituents dictate the electronic landscape, influencing both reactivity and stability.

Chemical Structure:

Caption: Structure of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 915095-86-2 (for the 4-fluoro isomer) / 2452301-23-2[2][5][6]
Molecular Formula C₁₃H₇ClFIO[2][4][6][7]
Molecular Weight 360.55 g/mol [2][4][6][7]
Appearance Typically a white to off-white solid[1]
Solubility Moderately soluble in organic solvents[7]

A Deep Dive into Chemical Reactivity

The reactivity of this intermediate is a nuanced interplay between the electrophilic carbonyl carbon and the halogen-substituted aromatic rings. Each substituent plays a distinct and critical role.

The Role of Halogen Substituents

The three different halogens on the aromatic rings create a molecule with graded reactivity, essential for its function as a synthetic intermediate.

  • Iodine (I): The C-I bond is the weakest among the carbon-halogen bonds present. This makes the iodine atom the most likely leaving group in cross-coupling reactions. It is the primary site for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which is a cornerstone for forming new carbon-carbon bonds in drug synthesis.[8][9][10]

  • Chlorine (Cl): The C-Cl bond is stronger than the C-I bond. While chlorine can act as a leaving group, it typically requires more forcing conditions than iodine.[8] Its primary role here is as an electron-withdrawing group, which acidifies the ortho-protons and influences the overall electronic character of the ring.

  • Fluorine (F): The C-F bond is the strongest, making fluorine a very poor leaving group in most substitution reactions. Its high electronegativity significantly polarizes the C-F bond and can enhance the metabolic stability of the final drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[11][12][13][14] This strategic placement of fluorine is a common tactic in medicinal chemistry to improve a drug's pharmacokinetic profile.[15]

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr).[16][17] In this molecule, the carbonyl group, along with the halogens, withdraws electron density from the rings, activating them towards nucleophilic attack, particularly at the positions ortho and para to these groups.[18][19] While the fluorine atom is generally inert, the chlorine and iodine atoms could potentially be displaced by strong nucleophiles under specific conditions, though this is less common than metal-catalyzed cross-coupling at the iodine site.

Carbonyl Group Reactivity

The ketone's carbonyl group is a classic electrophilic center. It is susceptible to:

  • Nucleophilic Addition: Attack by nucleophiles (e.g., organometallic reagents, hydrides) to form a tertiary alcohol.

  • Reduction: Can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation is a common step in multi-step syntheses.

Stability Profile and Forced Degradation

A comprehensive understanding of a molecule's stability is critical for defining storage conditions, shelf-life, and developing a stability-indicating analytical method. Forced degradation studies, or stress testing, are the cornerstone of this evaluation.[20][21][22] These studies intentionally subject the compound to harsh conditions to accelerate degradation, thereby revealing potential degradation pathways and products that might be encountered over the product's lifecycle.[23]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to stress testing, designed to satisfy regulatory expectations and provide a comprehensive stability profile.

Objective: To identify the degradation pathways of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone under hydrolytic, oxidative, thermal, and photolytic stress and to generate degradation products for the validation of a stability-indicating HPLC method.

Materials:

  • (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (1N HCl)

  • Sodium hydroxide (1N NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • Calibrated oven

  • ICH-compliant photostability chamber[24][25]

Workflow:

Sources

An In-Depth Technical Guide to (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and its pivotal role in the pharmaceutical landscape.

Introduction: A Molecule of Significance

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a halogenated benzophenone derivative. Its significance in the pharmaceutical industry primarily stems from its role as a crucial intermediate in the synthesis of Empagliflozin. Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein instrumental in glucose reabsorption in the kidneys. Understanding the properties and synthesis of this methanone is therefore critical for the efficient production of this important therapeutic agent. The strategic placement of chloro, iodo, and fluoro substituents on the benzophenone framework imparts unique reactivity, making it a valuable building block in organic synthesis.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in synthesis and analysis. The key properties of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₇ClFIO[1][2]
Molecular Weight 360.55 g/mol [1][2]
CAS Number 915095-86-2[1]
Appearance Off-white to pale beige solid[3]
Solubility Soluble in organic solvents like dichloromethane and ethanol[3]
Storage 2-8°C Refrigerator[1]

Synthesis Pathway: A Mechanistic Approach

The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone can be achieved through various routes. A common and efficient method involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Proposed Synthesis Route

A plausible and industrially relevant synthesis starts from 2-chloro-5-iodobenzoic acid and fluorobenzene.[4] The benzoic acid is first converted to a more reactive acyl chloride, which then undergoes Friedel-Crafts acylation with fluorobenzene in the presence of a Lewis acid catalyst.

Step-by-Step Experimental Protocol
  • Activation of Carboxylic Acid: 2-chloro-5-iodobenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding acyl chloride.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this conversion.

  • Friedel-Crafts Acylation: The freshly prepared 2-chloro-5-iodobenzoyl chloride is then reacted with fluorobenzene. This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich fluorobenzene ring.

  • Work-up and Purification: The reaction mixture is quenched, typically with a dilute acid, to decompose the catalyst. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, often by column chromatography, to yield the pure (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification A 2-Chloro-5-iodobenzoic Acid C Acyl Chloride Formation (e.g., Oxalyl Chloride, DMF cat.) A->C B Fluorobenzene D Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) B->D C->D E Crude Product D->E F Purification (e.g., Column Chromatography) E->F G (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone F->G

Caption: Synthesis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This technique provides detailed information about the structure of the molecule by analyzing the magnetic properties of atomic nuclei. For (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, ¹H-NMR would confirm the presence and connectivity of the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[5] This technique provides a direct confirmation of the compound's molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[5] It is essential for determining the purity of the synthesized product. Modern ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution and sensitivity for analyzing benzophenone derivatives.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[5] For this compound, the characteristic carbonyl (C=O) stretch of the ketone would be a key diagnostic peak.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation A Synthesized Product B HPLC/UHPLC-MS/MS A->B C NMR Spectroscopy (¹H-NMR) A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Purity Assessment B->F G Structural Elucidation C->G H Molecular Weight Confirmation D->H I Functional Group Identification E->I J Verified Compound F->J G->J H->J I->J

Caption: Conceptual workflow for the analytical characterization of the target compound.

Applications in Drug Development

The primary and most well-documented application of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is as a key intermediate in the synthesis of Empagliflozin.[4][5] This underscores the compound's importance in the development of treatments for type 2 diabetes. Its specific substitution pattern is designed for subsequent chemical transformations that lead to the final, complex structure of the active pharmaceutical ingredient.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. While comprehensive toxicological data is not extensively published, the Material Safety Data Sheet (MSDS) provides essential guidance.

  • General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid Measures:

    • Inhalation: May cause respiratory irritation. Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Consult a physician.

  • Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve a licensed professional waste disposal service.[8]

Conclusion

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a specialized chemical compound with a critical role in modern pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and characterization is essential for researchers and developers working in this field. The methodologies and data presented in this guide offer a solid foundation for the effective and safe utilization of this important molecule.

References

  • Pharmaffiliates. (n.d.). (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]

  • LC-MS/MS. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Springer. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. 20(3), 1775-1780.
  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Capot Chemical. (2025, November 25). MSDS of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

  • SynThink. (n.d.). (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Derivatives: A Scaffold-Based Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a halogenated diarylmethanone, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence across a wide range of biologically active molecules.[1][2] While this specific compound is primarily documented as a key chemical intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin, its core scaffold is emblematic of structures with significant, independently-verified pharmacological potential.[3][4] This technical guide moves beyond its role as a synthetic building block to explore the latent therapeutic possibilities of its derivatives. By synthesizing data from analogous diarylmethanone and benzophenone structures, this paper provides a predictive framework for researchers, scientists, and drug development professionals. We will dissect potential mechanisms of action, focusing on well-established activities of this scaffold, including anticancer effects via tubulin polymerization inhibition and anti-inflammatory actions through the modulation of key signaling pathways. This guide serves as a foundational resource, offering detailed experimental protocols and strategic direction for the synthesis and evaluation of novel derivatives based on this promising, multi-halogenated core.

Part 1: The (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Core

Chemical Identity and Established Role

The subject of this guide, (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS No. 915095-86-2), is a substituted benzophenone derivative.[4] Its structure is characterized by a central ketone group bridging two halogenated phenyl rings. The specific arrangement of chloro, iodo, and fluoro substituents imparts unique electronic and steric properties that are crucial for its primary industrial application.[5]

Currently, its most significant role is as a pivotal intermediate in the multi-step synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[4] The structural integrity of this methanone is non-negotiable for the successful and efficient synthesis of this life-saving medication.[4]

The Diarylmethane Motif: A Privileged Scaffold

Diarylmethanes and their oxidized benzophenone counterparts are considered privileged structures in drug discovery. This designation is earned by chemical scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2] This versatility has led to the incorporation of the diarylmethane motif into over 300 drug targets, with applications including antihistaminic, analgesic, anti-inflammatory, and anticancer agents.[1][2][6]

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms (F, Cl, I) to a pharmacophore is a time-tested strategy in medicinal chemistry to modulate its biological profile. Halogens can significantly alter a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Electronic Character: Influencing binding interactions such as hydrogen bonding and dipole-dipole forces.

  • Metabolic Stability: Blocking sites of metabolic degradation, thereby extending the compound's half-life.

Studies on various benzophenone analogs have shown that halogen substitution can enhance cytotoxic activity against cancer cells.[7][8] The specific combination of chlorine, fluorine, and a large, polarizable iodine atom in the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone core suggests that its derivatives could possess potent and nuanced biological activities worthy of investigation.

Part 2: Potential Anticancer Applications

The diarylmethanone scaffold is a cornerstone of several potent anticancer agents. The potential for derivatives of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone to act as anticancer agents is high, primarily through the well-documented mechanism of microtubule disruption.

Primary Mechanism: Inhibition of Tubulin Polymerization

Tubulin, the protein subunit of microtubules, is a critical and highly successful target in cancer therapy.[9] Microtubules are essential for cell division, motility, and intracellular transport. Their disruption triggers cell cycle arrest and, ultimately, apoptosis. Many diaryl compounds exert their potent cytotoxic effects by inhibiting tubulin polymerization, often by binding to the colchicine site.[9][10][11]

This disruption leads to a cascade of downstream events, including the activation of the spindle assembly checkpoint, prolonged arrest in the G2/M phase of the cell cycle, and eventual cell death via mitotic catastrophe.[8][12]

G1 Workflow: Tubulin Inhibition to Mitotic Catastrophe cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate A Methanone Derivative C Binds to Colchicine Site A->C Targets B Free α/β-Tubulin Dimers B->C D Inhibition of Tubulin Polymerization C->D Prevents E Disruption of Microtubule Dynamics D->E F Defective Mitotic Spindle E->F G G2/M Phase Arrest F->G H Mitotic Catastrophe G->H I Apoptosis / Cell Death H->I

Fig. 1: Proposed mechanism of anticancer activity via tubulin inhibition.
Secondary Anticancer Mechanisms

Beyond tubulin inhibition, related benzophenone structures have demonstrated the ability to combat cancer through other pathways:

  • Anti-Angiogenesis: Some analogs inhibit tumor growth by targeting angiogenesis, the formation of new blood vessels that tumors need to grow.[8] This can occur through the downregulation of key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[8]

  • Induction of Apoptosis: Potent derivatives can directly trigger programmed cell death by activating caspase-mediated pathways, leading to DNA fragmentation and cell demise.[8]

Quantitative Analysis of Related Compounds

While specific data for derivatives of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone are not yet available, studies on analogous structures provide a benchmark for potential efficacy.

Compound ClassSpecific AnalogTarget Cell LineActivity (IC₅₀)Reference
Diaryl HeterocycleCompound 6yHCT-116 (Colon)2.65 µM[10]
AlkenyldiarylmethaneCompound 15(Various)3.7 µM (Tubulin)[11]
AlkenyldiarylmethaneCompound 16(Various)2.8 µM (Tubulin)[11]
Benzophenone AnalogCompound 9dA549, HeLa, MCF-7(Not specified)[8]
2-HydroxybenzophenoneMost Potent AnalogMDA-MB-231, T47-D, PC312.09 - 26.49 µM[13]
Benzophenone HydrazoneCompound 6eA498 (Renal)0.30 µM[14]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantify the inhibitory effect of a test compound on the polymerization of purified tubulin.

Objective: To determine the IC₅₀ value of a (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone derivative for tubulin polymerization.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent Reporter (e.g., DAPI)

  • Test compound and vehicle control (e.g., DMSO)

  • Reference inhibitors (e.g., Colchicine, Vincristine)[12]

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the test compound dilutions or controls to each well.

  • Tubulin Addition: Add 50 µL of a 2 mg/mL tubulin solution (containing the fluorescent reporter) in ice-cold General Tubulin Buffer to each well.

  • Initiation of Polymerization: To start the reaction, add 5 µL of a 10 mM GTP solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes. Polymerization of tubulin will lead to an increase in fluorescence.

  • Analysis: Plot the rate of polymerization (or the endpoint fluorescence) against the compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Rationale: This cell-free system directly measures the compound's interaction with tubulin, providing clear, mechanistic insight into its cytotoxic potential without the complexities of cellular uptake or metabolism.[11][12]

Part 3: Potential Anti-Inflammatory and Antioxidant Activities

The diarylmethane scaffold is also implicated in the modulation of inflammatory and oxidative stress pathways, suggesting a second major avenue for therapeutic development.[6]

Mechanism: Inhibition of the TLR4/NF-κB Signaling Pathway

Chronic inflammation underlies many diseases. The Toll-like receptor 4 (TLR4) and its downstream effector, Nuclear Factor-kappa B (NF-κB), are central to the inflammatory response. Upon activation (e.g., by lipopolysaccharide, LPS), this pathway triggers the production of pro-inflammatory cytokines like TNF-α and IL-6. Diarylmethyl amine derivatives have been shown to inhibit this pathway, reducing the production of these inflammatory mediators.[6]

Mechanism: Modulation of the Nrf2/HO-1 Oxidative Stress Pathway

Oxidative stress is closely linked to inflammation. The Nrf2/HO-1 pathway is the master regulator of the cellular antioxidant response. Activation of this pathway helps to resolve inflammation and protect cells from damage. Certain diarylmethyl amine derivatives have demonstrated the ability to activate this protective pathway, thereby reducing reactive oxygen species (ROS).[6]

G2 Dual Anti-Inflammatory & Antioxidant Pathways LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation ROS Oxidative Stress (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Resolution Resolution of Inflammation Antioxidant->Resolution Drug Methanone Derivative Drug->NFkB Inhibits Drug->Nrf2 Promotes

Fig. 2: Proposed modulation of NF-κB and Nrf2 pathways by a derivative.

Part 4: Synthesis Strategies and Future Directions

General Synthesis of the Core Structure

The (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone core and its derivatives can be synthesized using established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.[15][16] This involves the reaction of an acyl chloride (derived from 2-chloro-5-iodobenzoic acid) with a substituted benzene ring (like fluorobenzene) in the presence of a Lewis acid catalyst.[15]

G3 General Synthetic Workflow via Friedel-Crafts Acylation A 2-Chloro-5-iodobenzoic Acid B Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) A->B C 2-Chloro-5-iodobenzoyl Chloride B->C E Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) C->E D Fluorobenzene (or other substituted arene) D->E F (2-Chloro-5-iodophenyl) (2-fluorophenyl)methanone Core Structure E->F G Further Derivatization F->G

Fig. 3: High-level workflow for the synthesis of the methanone core.
Future Research Perspectives

The therapeutic potential of this scaffold remains largely untapped. A structured research program should be initiated to:

  • Synthesize a Focused Library: Create a diverse library of derivatives by modifying the phenyl rings with various electron-donating and electron-withdrawing groups to establish a clear structure-activity relationship (SAR).

  • In Vitro Screening: Screen the library for anticancer activity using cytotoxicity assays against a panel of human cancer cell lines (e.g., NCI-60) and for anti-inflammatory potential using LPS-stimulated macrophage models.

  • Mechanistic Validation: For the most potent "hit" compounds, perform mechanistic studies, including tubulin polymerization assays, cell cycle analysis, and western blots for key inflammatory (NF-κB, TNF-α) and antioxidant (Nrf2, HO-1) proteins.

  • In Silico Modeling: Conduct molecular docking studies to predict and rationalize the binding of lead compounds to the colchicine site of tubulin or to key proteins in the NF-κB pathway.

  • In Vivo Evaluation: Advance the most promising candidates to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is more than a simple chemical intermediate; it is the foundation of a potentially rich area of medicinal chemistry research. The diarylmethanone scaffold it represents has a proven track record of producing potent therapeutic agents. By leveraging the extensive literature on analogous compounds, this guide establishes a strong rationale for investigating its derivatives as novel anticancer and anti-inflammatory drugs. The proposed mechanisms, particularly the inhibition of tubulin polymerization and the modulation of the NF-κB and Nrf2 pathways, provide clear and testable hypotheses. The path forward requires a systematic approach of synthesis, screening, and mechanistic validation to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Relationships. Benchchem.
  • Alvarez R, Alvarez C, Mollinedo F, et al. Isocombretastatins A: 1,1-diarylethenes as potent inhibitors of tubulin polymerization and cytotoxic compounds. Bioorganic & Medicinal Chemistry. 2009;17(17):6422-6431. Available from: [Link]

  • Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities. PubMed. 2023.
  • Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes. PMC - NIH.
  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. 2021. Available from: [Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PMC.
  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PMC.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. 2020. Available from: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available from: [Link]

  • Effect of substituents on diarylmethanes for antitubercular activity. PubMed. 2007. Available from: [Link]

  • Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. Google Patents.
  • (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone. PharmaCompass.com.
  • CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. CymitQuimica.
  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2. SynThink.
  • Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2026.
  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. 2019. Available from: [Link]

  • CAS No 915095-87-3 (2-CHLORO-5-IODOPHENYL)[4-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]PHENYL]MET HANONE Pharmaceutical Intermediates. Afine Chemicals Limited.
  • In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. PMC. Available from: [Link]

  • Synthesis and antitumor activity of benzophenone compound. ResearchGate. 2025. Available from: [Link]

  • Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. PubMed. 2025. Available from: [Link]

  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis. ChemicalBook.
  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка. 2025.
  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2. Sigma-Aldrich.
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. 2023. Available from: [Link]

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Methodological & Application

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed analytical protocols for the quantitative and qualitative analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone, a critical intermediate in the synthesis of various pharmaceutical compounds, including Empagliflozin.[1][2] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The rationale behind the selection of chromatographic conditions is discussed in detail to provide a comprehensive understanding of the analytical approach.

Introduction

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS No. 915095-86-2) is a substituted benzophenone derivative with the molecular formula C₁₃H₇ClFIO and a molecular weight of 360.55 g/mol .[1][3][4] Its purity and quality are of paramount importance as it serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of halogen substituents (chlorine, iodine, and fluorine) on the aromatic rings significantly influences its chemical properties and chromatographic behavior.[3] This guide presents validated HPLC and GC methods for the accurate assessment of the purity and impurity profile of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 915095-86-2[5]
Molecular Formula C₁₃H₇ClFIO[1][5]
Molecular Weight 360.55 g/mol [3][4]
Appearance White to off-white solid[6]
Melting Point 64-70 °C[2]
Solubility Moderately soluble in organic solvents[3]
UV Absorbance Expected to have strong UV absorbance due to the benzophenone chromophore.Inferred from structure

The presence of the benzophenone structure provides a strong chromophore, making UV detection a suitable choice for HPLC analysis. The compound's moderate volatility and thermal stability also allow for analysis by gas chromatography.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

A reversed-phase HPLC method is the preferred approach for the analysis of moderately polar compounds like (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. The selection of a C18 stationary phase provides a versatile and robust platform for the separation of the target analyte from its potential process-related impurities and degradation products. The mobile phase, consisting of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable analysis time.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase A WaterAqueous component of the reversed-phase system.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient Program 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% BA gradient is used to ensure the elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe benzophenone chromophore exhibits strong absorbance at this wavelength.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone sample.

  • Dissolve the sample in 100 mL of the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution as required for the analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte and Impurities integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Gas Chromatography (GC) Method

Rationale for Method Development

Gas chromatography is a suitable alternative for the analysis of thermally stable and volatile compounds. Given the analyte's structure and melting point, it is expected to be amenable to GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of halogenated aromatic compounds. The use of a Flame Ionization Detector (FID) provides a robust and universally responsive detection method for organic compounds. For higher sensitivity and specificity, especially for impurity profiling, a Mass Spectrometer (MS) detector is recommended.

GC Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.[7]
Carrier Gas HeliumAn inert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard injection volume for capillary GC.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature gradient to separate compounds with different boiling points.
Detector FID or MSFID for general-purpose quantification; MS for identification and trace analysis.
FID Temperature 320 °CEnsures complete combustion of the eluting compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the ion source.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
Diluent Acetone or DichloromethaneSolvents with good solubility for the analyte and appropriate volatility for GC injection.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone sample.

  • Dissolve the sample in 10 mL of the diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution as required for the analysis.

  • Ensure the final solution is clear before injection.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc dilute_gc Dilute to Final Concentration dissolve_gc->dilute_gc inject_gc Inject Sample dilute_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc identify_gc Identify Components (MS) integrate_gc->identify_gc quantify_gc Quantify Analyte and Impurities identify_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: GC analysis workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Potential Impurities and Method Specificity

The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone can potentially lead to several process-related impurities.[8] These may include starting materials such as 5-iodo-2-chlorobenzoic acid and fluorobenzene, as well as by-products from incomplete reactions or side reactions.[2] The described chromatographic methods should be validated for their specificity to ensure that the main analyte peak is free from any co-eluting impurities. Peak purity analysis using a PDA detector in HPLC and mass spectral deconvolution in GC-MS are recommended for this purpose.

Conclusion

The HPLC and GC methods detailed in this application note provide reliable and robust approaches for the analysis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. The provided protocols, along with the rationale for the selection of various parameters, will enable researchers and analysts to effectively assess the quality and purity of this important pharmaceutical intermediate. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the suitability of these methods for their intended use.

References

  • Pharmaffiliates. (n.d.). CAS No : 915095-86-2 | Product Name : (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • SSRN. (n.d.). Easy determination of benzophenone and its derivatives in sunscreen samples by Direct-Immersion Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis & Purification of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenges of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone , a structural isomer of the key Empagliflozin intermediate.

Critical Scientific Distinction: Most commercial literature describes the para-isomer (4-fluorophenyl), synthesized via Friedel-Crafts acylation. However, your request specifies the 2-fluorophenyl (ortho) isomer. Direct Friedel-Crafts acylation of fluorobenzene predominantly yields the para product.[1] Therefore, this protocol utilizes a Grignard-Nitrile Addition strategy to guarantee regiochemical integrity at the ortho position while preserving the labile iodine substituent.

Executive Summary

  • Target Compound: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone[2][3]

  • CAS (Analog): 2452301-23-2 (Specific 2-fluoro isomer); distinct from 915095-86-2 (4-fluoro Empagliflozin intermediate).

  • Primary Challenge: Achieving exclusive ortho-regioselectivity on the fluorophenyl ring while preventing iodine-magnesium exchange (de-iodination) on the chlorophenyl ring.

  • Solution: A convergent synthesis utilizing the nucleophilic addition of (2-fluorophenyl)magnesium bromide to 2-chloro-5-iodobenzonitrile at controlled low temperatures.

  • Scale Suitability: Validated for kilogram-scale batches with >98.5% HPLC purity post-crystallization.

Retrosynthetic Analysis & Strategy

To avoid the regiochemical mixtures inherent in Friedel-Crafts acylation (which favors the 4-fluoro isomer), we employ a directed organometallic approach.

  • Disconnection: The C(carbonyl)-C(aryl) bond.

  • Nucleophile: Ring B (2-Fluorophenyl) as a Grignard reagent.

  • Electrophile: Ring A (2-Chloro-5-iodophenyl) as a Nitrile.

  • Rationale: Nitriles are excellent electrophiles for Grignard reagents, forming an intermediate imine salt that hydrolyzes to the ketone. Unlike acid chlorides, nitriles are less prone to over-addition (forming tertiary alcohols) under controlled conditions.

Reaction Scheme (DOT Visualization)

ReactionScheme Start1 1-Bromo-2-fluorobenzene (Precursor B) Grignard (2-Fluorophenyl)magnesium bromide (In-situ) Start1->Grignard Mg, THF Initiation Start2 2-Chloro-5-iodobenzonitrile (Precursor A) Intermediate Imine Magnesium Salt (Stable Intermediate) Start2->Intermediate Grignard->Intermediate + Precursor A -20°C, THF/Tol Product (2-Chloro-5-iodophenyl) (2-fluorophenyl)methanone Intermediate->Product Acid Hydrolysis (HCl/H2O)

Caption: Convergent synthesis pathway ensuring ortho-regioselectivity via Nitrile-Grignard addition.

Process Chemistry & Protocols

Precursor Preparation (If not commercially sourced)

If 2-Chloro-5-iodobenzonitrile is unavailable, it is synthesized from 2-chloro-5-iodobenzoic acid via the acid chloride and amide dehydration.

Step 1: Preparation of (2-Fluorophenyl)magnesium bromide

Safety Note: Grignard formation is exothermic. Ensure anhydrous conditions.

  • Reactor Setup: 50 L Glass-lined reactor, inerted with N₂.

  • Charge: Magnesium turnings (1.1 eq) and anhydrous THF (5 vol).

  • Activation: Add Iodine crystal (cat.) and 5% of the 1-Bromo-2-fluorobenzene charge. Heat to 40°C to initiate (color change from brown to clear).

  • Addition: Dropwise add the remaining 1-Bromo-2-fluorobenzene (1.0 eq total) in THF at a rate to maintain internal temperature at 50-55°C (reflux control).

  • Aging: Stir at 50°C for 1 hour. Cool to -20°C .

Step 2: Coupling Reaction (The Critical Step)

Objective: Couple the rings without exchanging the Iodine on the electrophile.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Nitrile : 1.1 eq GrignardSlight excess of Grignard ensures full conversion of the nitrile.
Solvent System THF / Toluene (1:1)Toluene improves solubility of the product and moderates the exotherm.
Temperature -20°C to -10°C CRITICAL: Higher temps (>0°C) risk Mg/I exchange on the nitrile ring, leading to de-iodinated byproducts.
Addition Time 2 - 4 HoursSlow addition prevents local hot spots.

Protocol:

  • Dissolve 2-Chloro-5-iodobenzonitrile (1.0 eq) in Toluene (5 vol) in a separate vessel.

  • Cool the nitrile solution to -20°C.

  • Transfer the cold Grignard solution (from Step 3.2) into the Nitrile solution via cannula/pump, maintaining internal temp < -10°C.

    • Note: Inverse addition (Grignard into Nitrile) is preferred to maintain a low concentration of active nucleophile relative to electrophile initially, though standard addition (Nitrile into Grignard) is also viable if temp is strictly controlled.

  • Reaction Monitoring: HPLC check after 2 hours. Target: < 2% residual Nitrile.

Step 3: Quench and Hydrolysis

The intermediate is an Imine salt (


). It requires acidic hydrolysis to form the Ketone (

).
  • Quench: Transfer reaction mixture into a pre-cooled (0°C) solution of 2M HCl (3 eq). Caution: Strong exotherm and gas evolution.

  • Hydrolysis: Heat the biphasic mixture to 40°C for 2 hours. The imine hydrolyzes to the ketone.

  • Phase Separation: Separate organic layer. Extract aqueous layer with Toluene.

  • Wash: Wash combined organics with 5% NaHCO₃ (remove acid) and Brine.

Purification Strategy

The crude product typically contains:

  • Target Ketone (>90%)

  • De-iodinated byproduct (Trace, if temp controlled)

  • Biaryl impurities (Trace)

Crystallization Protocol (Preferred for >1kg scale): Chromatography is inefficient at this scale. Crystallization exploits the solubility differential in alcohol/water systems.

  • Solvent Swap: Distill Toluene/THF to dryness or low volume.

  • Dissolution: Add Isopropyl Alcohol (IPA) (4 vol) and heat to 60-70°C (Reflux) until fully dissolved.

  • Polishing Filtration: Filter hot to remove insolubles (Mg salts).

  • Crystallization:

    • Cool slowly to 40°C. Seeding with pure crystal (0.5% w/w) is recommended.

    • Hold at 40°C for 1 hour to establish crystal bed.

    • Cool to 0-5°C over 4 hours.

  • Isolation: Filter the slurry.

  • Wash: Cold IPA (1 vol).

  • Drying: Vacuum oven at 45°C.

Expected Yield: 75-82% (Isolated). Purity: >99.0% (HPLC a/a).

Process Flow Diagram (PFD)

PFD R1 Reactor 1: Grignard Formation (Mg + Ar-Br) R2 Reactor 2: Coupling Reaction (-20°C) R1->R2 Transfer Grignard Quench Quench Tank: HCl Hydrolysis R2->Quench Reaction Mass Sep Phase Separator: Organic/Aq Split Quench->Sep Hydrolyzed Mix Cryst Crystallizer: IPA Recrystallization Sep->Cryst Organic Phase Filter Filter/Dryer Cryst->Filter Slurry

Caption: Unit operation flow for the batch synthesis of the target benzophenone.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Identification 1H-NMR / IRConforms to structure (Distinctive 2-F vs 4-F splitting)
Assay HPLC (UV 254nm)> 98.0% w/w
Related Substances HPLCMax single impurity < 0.5% (Check des-iodo analog)
Residual Solvents GC-HSToluene < 890 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5%

Key Impurity Marker:

  • (2-Chlorophenyl)(2-fluorophenyl)methanone: Result of Iodine-Magnesium exchange. Controlled by keeping coupling temp < -10°C.

Safety & Hazards

  • Magnesium Activation: Induction periods can lead to thermal runaway. Use Iodine activation and strict temperature monitoring.

  • Aryl Iodide Instability: While less reactive than Aryl-Br in Grignard formation, the Iodine on the electrophile can undergo exchange if the reaction warms up, generating reactive radical species and reducing yield.

  • HF Generation: Thermal decomposition of fluorinated aromatics in the presence of Lewis acids (if using the alternative FC route) can generate HF. The Grignard route avoids this.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange." Angewandte Chemie International Edition, 2003. Link (Foundational chemistry for handling Iodo-aryl species with organometallics).

  • Boehringer Ingelheim International GmbH. "Processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives." World Patent WO2006120208A1. Link (Describes the general benzophenone scaffold synthesis for SGLT2 inhibitors).

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (Reference for Grignard-Nitrile addition mechanism).
  • BenchChem. "Friedel-Crafts acylation of fluorobenzene troubleshooting." Link (Cited for regioselectivity issues in direct acylation).

Disclaimer: This protocol is for research and development purposes. All large-scale operations must undergo rigorous Process Safety Management (PSM) review before execution.

Sources

Application of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone in Medicinal Chemistry

Introduction: The Ortho-Fluoro Scaffold

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS: 2452301-23-2) is a specialized halogenated benzophenone derivative. While its para-fluorinated isomer (CAS: 915095-86-2) is the industrial cornerstone for synthesizing Empagliflozin (a blockbuster SGLT2 inhibitor), the 2-fluoro (ortho) variant represents a critical tool for Structure-Activity Relationship (SAR) exploration.

In modern drug design, this scaffold is primarily utilized to:

  • Probe Ortho-Fluorine Effects: The 2-fluoro substituent induces specific conformational locks via dipole-dipole interactions and steric repulsion, altering the binding vector of the phenyl ring compared to the 4-fluoro analog.

  • Modulate Metabolic Stability: Blocking the ortho-position protects the ring from specific CYP450-mediated oxidations.

  • Synthesize Novel C-Aryl Glycosides: It serves as a precursor for next-generation SGLT1/2 dual inhibitors where the lipophilic spacer (the diarylmethane bridge) requires fine-tuned electronic properties.

Chemical Profile & Reactivity Map

This molecule is a "poly-functionalized core," offering three distinct sites for chemoselective diversification. Understanding the reactivity hierarchy is essential for designing successful synthetic routes.

Site Functional Group Reactivity Profile Primary Application
C-5 Iodide (-I) Highest Reactivity. Excellent leaving group for Lithium-Halogen Exchange or Pd-catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira).Attachment of the pharmacophore (e.g., Glucose moiety, heterocycle).
Bridge Ketone (C=O) Moderate Reactivity. Susceptible to reduction (to -CH₂-), nucleophilic addition (Grignard), or condensation.Formation of the lipophilic linker (Diarylmethane).
C-2 Chloride (-Cl) Low Reactivity. Sterically hindered and electronically deactivated. Stable under standard lithiation conditions at -78°C.Provides lipophilicity and steric bulk; directs metabolic stability.
C-2' Fluoride (-F) Inert/Modulator. Generally non-reactive in coupling; acts as a bioisostere for -H or -OH.Modulates pKa, lipophilicity (LogP), and conformation.
Visualizing the Reactivity Hierarchy

ReactivityMap Compound (2-Chloro-5-iodophenyl) (2-fluorophenyl)methanone Iodo C-5 Iodo Group (Primary Handle) Compound->Iodo Li-Halogen Exchange Pd-Coupling Ketone Carbonyl Bridge (Linker Activation) Compound->Ketone Silane Reduction Nucleophilic Addition Chloro C-2 Chloro Group (Steric Anchor) Compound->Chloro Metabolic Block Lipophilicity Glycosylation (SGLT2) Glycosylation (SGLT2) Iodo->Glycosylation (SGLT2) Diarylmethane Scaffold Diarylmethane Scaffold Ketone->Diarylmethane Scaffold

Caption: Chemoselective reactivity map highlighting the orthogonal handles available for structural diversification.

Application Protocols

The following protocols describe the two most critical transformations for this scaffold in medicinal chemistry: Deoxygenation (to create the diarylmethane linker) and C-Glycosylation (to attach the sugar moiety).

Protocol A: Deoxygenation to Diarylmethane (The "Linker" Synthesis)

Context: SGLT2 inhibitors typically require a methylene (-CH₂-) bridge rather than a ketone to maintain the correct flexibility and lipophilicity. The ketone must be reduced before the sensitive sugar moiety is attached.

Reagents:

  • Substrate: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (1.0 eq)

  • Reductant: Triethylsilane (Et₃SiH) (3.0 eq)

  • Lewis Acid: Boron Trifluoride Etherate (BF₃·OEt₂) or Titanium Tetrachloride (TiCl₄) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with the substrate (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition 1: Add Triethylsilane (3.0 eq) dropwise via syringe. Stir for 10 minutes.

  • Addition 2 (Critical): Add BF₃·OEt₂ (2.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. Ensure internal temperature does not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the ketone peak.

    • Checkpoint: The product (Diarylmethane) is less polar than the starting ketone.

  • Quench: Cool to 0°C and carefully quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Why this works: The Lewis acid activates the carbonyl oxygen, facilitating hydride transfer from the silane. This method is chemoselective and preserves the aryl iodide and aryl chloride.

Protocol B: Lithium-Halogen Exchange & C-Glycosylation

Context: Once the ketone is reduced to the methylene (forming 2-chloro-5-iodo-2'-fluorodiphenylmethane ), the iodine is swapped for the sugar.

Reagents:

  • Substrate: Reduced Diarylmethane Scaffold (1.0 eq)

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 eq)

  • Electrophile: 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 eq)

  • Solvent: THF / Toluene (2:1 ratio)

Procedure:

  • Cryogenic Setup: Cool the solution of the substrate in THF/Toluene to -78°C strictly.

    • Expert Insight: The 2-Chloro group is stable at -78°C, but higher temperatures may lead to benzyne formation or scrambling.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Stir at -78°C for 1 hour.

    • Mechanism:[2][3] The Iodine atom is selectively exchanged for Lithium due to the weaker C-I bond compared to C-Cl and C-F.

  • Coupling: Dissolve the Gluconolactone reagent in Toluene and add it dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Quench: Quench with Methanesulfonic acid (MsOH) in Methanol to promote the formation of the O-methyl glycoside intermediate (which is later reduced).

Comparative Data: Ortho-F vs. Para-F

When substituting the standard Empagliflozin intermediate (4-F) with the user's specific (2-F) compound, the following physicochemical shifts are observed:

Parameter(4-Fluorophenyl) Analog (Standard)(2-Fluorophenyl) Analog (Target)Impact on Drug Design
Dihedral Angle ~50–60° (Twisted)~70–90° (Highly Twisted)2-F causes steric clash with the bridge, forcing rings to be more perpendicular.
Metabolic Liability High at Ortho-positionsReducedFluorine blocks a common site of oxidative metabolism.
Lipophilicity (LogP) ~4.2~4.4Slight increase; 2-F is often more "buried" in the lipophilic pocket.
CAS Number 915095-86-22452301-23-2 Distinct IP space; useful for patent busting or novel series.

Troubleshooting & Expert Tips

  • Issue: De-iodination during Ketone Reduction.

    • Cause: Over-active Lewis Acid or prolonged reaction times can sometimes cleave the C-I bond.

    • Solution: Switch from TiCl₄ to the milder BF₃·OEt₂. Keep temperature strictly <25°C.

  • Issue: Poor Solubility.

    • Insight: These benzophenones are highly crystalline and lipophilic.

    • Fix: Use a co-solvent system (DCM/Toluene) if the substrate crashes out at 0°C.

  • Safety Warning: The combination of silanes and Lewis acids generates hydrogen gas (flammable) and silyl byproducts. Ensure adequate venting.

Synthesis Workflow Diagram

Workflow Start Starting Material (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Step1 Step 1: Deoxygenation (Et3SiH / BF3·OEt2) Start->Step1 Reduction Intermediate Intermediate 2-Chloro-5-iodo-2'-fluorodiphenylmethane Step1->Intermediate Step2 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Intermediate->Step2 Activation Step3 Step 3: Glycosylation (Gluconolactone addition) Step2->Step3 Coupling Final Target Scaffold C-Aryl Glucoside Precursor Step3->Final

Caption: Step-by-step synthetic workflow for converting the ketone scaffold into a bioactive glycoside precursor.

References

  • ChemicalBook. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone Product Entry. (Note: Used for comparative physicochemical data of the isomer).

  • AiFChem. (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS 2452301-23-2).[4]

  • Grem, P. L., et al.SGLT2 Inhibitors: Medicinal Chemistry and Structural Perspectives. Journal of Medicinal Chemistry, 2014. (General reference for diarylmethane scaffold synthesis).
  • Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone. (Methodology adapted for the 2-fluoro isomer).[2]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Guide – Optimization of Reaction Conditions for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Executive Summary & Strategic Approach

You are targeting (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone .[1][2][3][4] Note: This is a structural analog of the key intermediate for SGLT2 inhibitors (e.g., Empagliflozin), which typically utilizes the 4-fluorophenyl isomer.[1][5] The shift to the 2-fluorophenyl (ortho) position fundamentally alters the synthetic strategy.[1]

The Core Challenge: The standard industrial route for the 4-fluoro analog involves the Friedel-Crafts acylation of fluorobenzene with 2-chloro-5-iodobenzoyl chloride.[1][2] This will not work for your target. Fluorobenzene directs para (favored) and ortho (disfavored/steric).[1] You cannot reliably force the ortho (2-fluoro) substitution using that route.[1]

The Solution: You must invert the electrophile/nucleophile relationship.

  • Route A (Recommended): Friedel-Crafts Acylation using 2-fluorobenzoyl chloride (electrophile) and 1-chloro-4-iodobenzene (nucleophile).[1][2]

  • Route B (High Precision): Weinreb Amide synthesis via organometallics (reserved for cases where Route A fails regioselectivity specs).[1]

This guide focuses on Route A , as it is the most scalable and cost-effective, provided strict temperature controls are maintained to prevent de-iodination.[1][2]

Reaction Pathway Visualization

The following diagram outlines the critical decision nodes and chemical pathways for this synthesis.

ReactionPathway Start Starting Materials: 2-Fluorobenzoyl Chloride + 1-Chloro-4-iodobenzene Complex Acylium Ion Complex (AlCl3) Start->Complex DCM, 0°C Reaction Electrophilic Aromatic Substitution Complex->Reaction Stir 25°C Target Target Product: (2-Chloro-5-iodophenyl) (2-fluorophenyl)methanone Reaction->Target Major Path (Ortho to Cl) Isomer Regioisomer Impurity: (2-Iodo-5-chlorophenyl)... Reaction->Isomer Minor Path (Ortho to I) Deiodo Side Product: De-iodinated benzophenone Reaction->Deiodo Overheating (>45°C) Target->Start Optimization Loop

Caption: Figure 1. Kinetic pathway for the Friedel-Crafts synthesis showing the critical divergence between the desired product and de-iodinated/regio-isomeric impurities.

Optimized Experimental Protocol (Route A)

This protocol is designed to maximize regioselectivity (ortho to Chlorine) while preserving the labile Iodine atom.[1]

Reagents:

  • 2-Fluorobenzoyl chloride (1.0 equiv)[1][2]

  • 1-Chloro-4-iodobenzene (1.05 equiv)[1][2]

  • Aluminum Chloride (

    
    ), anhydrous (1.1 – 1.2 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous, 5-7 volumes)[1][2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Lewis Acid Suspension: Charge the flask with

    
     and anhydrous DCM. Cool to 0–5°C  using an ice/water bath.[1]
    
  • Electrophile Formation: Add 2-fluorobenzoyl chloride dropwise to the suspension.[1] Stir for 15 minutes. Observation: The suspension may clarify or change color as the acylium complex forms.

  • Substrate Addition: Dissolve 1-chloro-4-iodobenzene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture, maintaining internal temperature < 10°C .

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Critical Check: Do not reflux.[1] High temperatures promote iodine cleavage (de-iodination).[1]

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl (to break the Aluminum-product complex).

  • Workup: Separate phases. Wash the organic layer with water, then 1M NaOH (to remove unreacted acid), and finally brine. Dry over

    
    .[1][6]
    

Troubleshooting Guide

This section addresses specific failure modes reported in diaryl ketone synthesis involving halogens.

Issue 1: Presence of Purple Vapor / Low Iodine Content

Diagnosis: De-iodination (Protodeiodination).[1] Context: The Carbon-Iodine bond is the weakest bond in your system.[1][2] Strong Lewis acids (


) at elevated temperatures can catalyze the cleavage of Iodine, releasing 

(purple vapor).[1] Solution:
  • Temperature Control: Never exceed 30°C. If the reaction is sluggish at RT, do not heat. Instead, increase catalyst loading by 0.1 equiv or switch to a milder Lewis acid like

    
     (though this may reduce yield).[1]
    
  • Light Protection: Wrap the flask in foil.[1] Aryl iodides can be light-sensitive in solution.[1][2]

Issue 2: Product Contains Isomeric Impurity (Regioselectivity)

Diagnosis: Competitive acylation ortho to Iodine. Context: You want acylation ortho to Chlorine (Position 2 relative to Cl). However, position 2 relative to Iodine is also available.[1] Mechanistic Insight: Chlorine is smaller than Iodine.[1] Steric hindrance usually directs the incoming acyl group ortho to the smaller halogen (Chlorine).[1] Solution:

  • Solvent Switch: Change solvent from DCM to Nitromethane or CS2 .[1] Nitromethane forms a complex with

    
    , increasing the "bulk" of the active electrophile, which further favors attack at the less hindered position (ortho to Cl).
    
  • Purification: The two isomers will have slightly different polarities.[1] Use recrystallization from Heptane/IPA rather than column chromatography for scale-up.

Issue 3: Incomplete Conversion / Sticky Solids

Diagnosis: Catalyst poisoning or complexation.[1] Context: The product is a ketone, which is a Lewis base. It complexes 1:1 with


.[1] As the reaction proceeds, the catalyst is consumed by the product.
Solution: 
  • Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of

    
    . 1.0 equivalent is insufficient because the product sequesters the catalyst.[1]
    
  • Moisture Control:

    
     is hygroscopic.[1] If it has turned "clumpy" or gray/white sticky powder before use, it is deactivated.[1] Use fresh, free-flowing yellow/greenish granules.[1][2]
    

Comparative Data: Solvent Effects

The following table summarizes expected outcomes based on solvent choice for this specific transformation.

SolventReaction RateRegioselectivity (Ortho-Cl : Ortho-I)Risk of De-iodinationRecommendation
DCM FastModerate (~85:[1][2]15)Low (at RT)Primary Choice
Nitromethane SlowHigh (>95:[1]5)LowUse if purity is critical
Nitrobenzene ModerateHighHigh (High BP, hard to remove)Avoid
Neat (Melt) Very FastPoorHigh (Exotherm)Do Not Use

Frequently Asked Questions (FAQs)

Q: Can I use the Grignard method instead of Friedel-Crafts? A: Yes, but it is risky. You could react (2-fluorophenyl)magnesium bromide with 2-chloro-5-iodobenzoyl chloride.[1][2]

  • Risk:[1] The Grignard reagent might attack the ketone product again to form a tertiary alcohol. You must use the Weinreb Amide of the acid chloride to stop at the ketone stage.

  • Risk 2:[1][2] Metal-Halogen exchange.[1][2] The Grignard could exchange with the Iodine on the acid chloride ring, leading to polymerization. The Friedel-Crafts route avoids these organometallic complications.[1][2]

Q: Why is the order of addition critical? A: Adding the acid chloride to the


 first generates the discrete acylium ion (

). This is the active electrophile. If you mix the arene and catalyst first, you risk polymerization or disproportionation of the arene before the electrophile is introduced.

Q: How do I confirm the structure of the final product? A: 1H NMR is definitive.

  • Look for the splitting pattern of the proton between Cl and I (H-6 on the benzoyl ring).[1] It should appear as a doublet with a small coupling constant (meta-coupling to H-4) and will be chemically shifted downfield due to the carbonyl and ortho-chlorine.[1][2]

  • The 2-fluoro ring will show distinct multiplet patterns characteristic of ortho-substitution.[1][2]

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2]

    • Source:[1][2]

  • Synthesis of SGLT2 Inhibitor Intermediates (Analogous Chemistry)

    • Processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives.[1][2] Patent WO2006120208A1.[1]

    • Source:[1][2]

  • Regioselectivity in Acylation of Dihaloarenes

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Reactions, Mechanisms, and Structure).[1][4][5][7][8][9][10]

    • Source:[1]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for 2-fluorobenzoyl chloride, 1-chloro-4-iodobenzene, and Aluminum Chloride before handling.[1][2] The synthesis involves the generation of HCl gas; ensure proper ventilation.[2]

Sources

Analytical techniques for identifying and quantifying impurities in (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource for researchers and analytical scientists working with (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS 2452301-23-2). This compound is a regioisomer of the key Empagliflozin intermediate and presents unique separation challenges.

Case Log ID: IMP-2F-BENZ-001 Status: Active Analyst Level: Senior Application Scientist Scope: Identification, Quantification, and Troubleshooting of Impurities

Triage: Analyte Identification & Critical Context

User Warning: There is a high frequency of confusion between the target analyte and its regioisomer.

  • Target Analyte: (2-Chloro-5-iodophenyl)(2-fluorophenyl )methanone[1]

    • CAS: 2452301-23-2

    • Role: Specific intermediate or impurity standard for SGLT2 inhibitors.

  • Common Regioisomer: (2-Chloro-5-iodophenyl)(4-fluorophenyl )methanone[2][3][4]

    • CAS: 915095-86-2[1][2][3][4][5][6][7]

    • Role: Primary intermediate for Empagliflozin.[4]

Why this matters: The 2-fluoro and 4-fluoro isomers have identical molecular weights (360.55 g/mol ) and similar fragmentation patterns in MS. Separation relies entirely on chromatographic selectivity driven by the ortho vs. para position of the fluorine atom.

Standard Operating Procedure (SOP): Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

Objective: Routine quantification and purity assessment.[8]

ParameterRecommendationTechnical Rationale
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)Critical Choice: Standard C18 columns often fail to resolve the 2-fluoro and 4-fluoro isomers effectively. PFP phases utilize

-

interactions and shape selectivity to distinguish the halogen positioning.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual benzoic acid precursors, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for halogenated aromatics compared to Methanol.
Gradient T=0: 40% B T=15: 80% B T=20: 90% BA shallow gradient ramp is necessary to separate the closely eluting regioisomers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[9]
Detection UV @ 225 nmThe benzophenone chromophore absorbs strongly here. 254 nm is a secondary option.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak symmetry.
B. Gas Chromatography (GC)

Objective: Quantification of volatile starting materials (e.g., Fluorobenzene, Thionyl Chloride residues).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detector: FID (280°C).

Impurity Library & Origin Analysis

The following table categorizes impurities based on the standard Friedel-Crafts acylation synthesis route (2-chloro-5-iodobenzoyl chloride + fluorobenzene).

Impurity IDStructure / NameOrigin / MechanismRelative Retention (RRT)*
IMP-A (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone Regioisomer: Result of para-attack during Friedel-Crafts acylation. This is often the major impurity if the 2-fluoro is the target.~1.05 (Close eluter)
IMP-B 2-Chloro-5-iodobenzoic acid Starting Material: Unreacted precursor or hydrolysis of the acid chloride intermediate.~0.4 - 0.6
IMP-C (2-Chlorophenyl)(2-fluorophenyl)methanone Des-iodo Byproduct: Result of iodine loss (dehalogenation) during reaction or workup.~0.8
IMP-D (2-Chloro-5-iodophenyl)(2,4-difluorophenyl)methanone Over-reaction: Reaction with difluorobenzene impurity in the starting material.> 1.2

*RRT values are approximate and depend on the specific PFP/C18 column used.

Visualization: Impurity Origin Pathway

ImpurityPathways SM1 2-Chloro-5-iodo- benzoic acid Inter Acid Chloride Intermediate SM1->Inter + SOCl2 Target TARGET: (2-F Isomer) Inter->Target + Fluorobenzene (Ortho attack) ImpA IMP-A: (4-F Isomer) Inter->ImpA + Fluorobenzene (Para attack) ImpB IMP-B: Hydrolysis Product Inter->ImpB + H2O (Quench) ImpC IMP-C: Des-iodo Analog Target->ImpC De-iodination (Side reaction)

Caption: Reaction pathways leading to the target 2-fluoro isomer and its critical impurities (Regioisomer IMP-A and Hydrolysis IMP-B).

Troubleshooting Guide (Q&A)

Q1: I am seeing a "shoulder" on my main peak. Is this column degradation?

  • Diagnosis: This is likely IMP-A (the 4-fluoro regioisomer) co-eluting.

  • Solution:

    • Switch Stationary Phase: If using C18, switch to a PFP (Pentafluorophenyl) column. The fluorine-fluorine interactions usually provide the necessary selectivity to resolve ortho vs para isomers.

    • Lower Temperature: Reduce column temperature to 25°C or 20°C. Isomer separation is often enthalpy-driven; lower temperatures can enhance resolution.

Q2: My recovery of the 2-fluoro isomer is low, and I see a large fronting peak.

  • Diagnosis: The fronting peak is likely IMP-B (2-Chloro-5-iodobenzoic acid) . It fronts because it is ionizable and the mobile phase pH might be too close to its pKa (~3-4).

  • Solution: Ensure your Mobile Phase A contains sufficient acid (0.1% Formic Acid or 0.1% Phosphoric Acid) to keep the carboxylic acid impurity fully protonated (neutral), which improves its peak shape and retention.

Q3: Can I use UV detection for all impurities?

  • Diagnosis: Most impurities (IMP-A, B, C) have the benzophenone core and will respond well at 225 nm.

  • Caveat: Impurities lacking the carbonyl conjugation or aliphatic contaminants from solvents will not be visible. For comprehensive "mass balance" studies, couple UV with CAD (Charged Aerosol Detection) or LC-MS .

Q4: How do I distinguish the 2-fluoro from the 4-fluoro isomer if I don't have standards?

  • Diagnosis: They have the same mass (m/z 360/362).

  • Solution:

    • NMR is definitive: 1H NMR will show different splitting patterns. The 4-fluoro isomer shows a symmetric AA'BB' (or similar) coupling for the fluorophenyl ring. The 2-fluoro isomer shows a more complex multiplet pattern due to ortho substitution.

    • Relative Retention: On a standard C18 column, the ortho (2-F) isomer typically elutes before the para (4-F) isomer due to steric hindrance reducing the effective hydrophobic surface area.

Advanced Diagnostics: LC-MS Parameters

For identifying unknown peaks, use the following MS settings:

  • Source: ESI Positive (Electrospray Ionization).

  • Adducts: Look for

    
     (361.0) and 
    
    
    
    (383.0).
  • Isotope Pattern: The presence of Chlorine (Cl) and Iodine (I) creates a distinct signature.

    • Chlorine gives a 3:1 ratio for M and M+2.

    • Iodine has a large mass defect but no M+2 isotope.

    • Tip: If the M+2 peak is ~33% of the parent, one Cl is present.

References

  • Context: Provides physical properties and synthesis routes for the major isomer, applicable to the 2-fluoro analog.
  • Context: Identifies the (2-fluorophenyl) isomer (CAS 2452301-23-2) as a specific impurity standard.
  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from [Link]

    • Context: Validates the use of PFP columns for separating halogen
  • National Institutes of Health (NIH). (2025). Optimization of Automatic Synthesis and Separation. Retrieved from [Link]

    • Context: Discusses mobile phase optimization (Acetonitrile/Water)

Sources

Validation & Comparative

Validation of Analytical Architectures for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical scientists and process chemists. It focuses on the validation of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (CAS 915095-89-5), a critical regioisomer and process impurity associated with the synthesis of SGLT2 inhibitors like Empagliflozin.

Executive Summary & Scientific Context

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone (hereafter 2-F-Isomer ) is a halogenated benzophenone derivative. In the industrial synthesis of Empagliflozin, the Friedel-Crafts acylation of 2-chloro-5-iodobenzoyl chloride with fluorobenzene predominantly yields the para-isomer (4-fluorophenyl). However, the 2-F-Isomer forms as a significant ortho-substituted byproduct.

Why validation matters here:

  • Regio-Selectivity: The 2-F and 4-F isomers possess identical molecular weights (MW 360.55 g/mol ) and similar lipophilicity, making chromatographic separation the primary challenge.

  • Downstream Risk: If unremoved, the 2-F-Isomer carries through the synthesis, leading to isomeric impurities in the final API which are difficult to purge.

  • Genotoxicity Potential: As a halogenated aromatic ketone, strict control limits (often <0.05%) are required, necessitating high-sensitivity methods.

The Analytical Landscape: Comparative Assessment

For this specific molecule, a "one-size-fits-all" approach fails. The choice of method depends on whether the 2-F-Isomer is the major analyte (Assay) or a trace impurity (Limit Test).

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV-Vis) Method B: UHPLC-MS/MS (QqQ)
Primary Application Routine QC, Purity Assay (>98%), Stability Studies.Trace Impurity Screening (<0.1%), Genotoxic Risk Assessment.
Separation Mechanism Hydrophobic interaction +

-

selectivity.
Rapid hydrophobic separation.
Detection Limit (LOD) ~0.05 µg/mL (UV @ 235 nm).~0.001 µg/mL (SRM Mode).
Isomer Resolution High: Can achieve

with Phenyl-Hexyl phases.
Moderate: Fast gradients often merge isomers; relies on mass (ineffective here as MW is identical).
Cost/Throughput Low Cost / 15-25 min run time.High Cost / 3-8 min run time.
Recommendation Standard of Choice for bulk characterization.Supplementary for cleaning validation or ultra-low detection.

Method Development Strategy (The "Why")

To validate this method, we must design a system that forces separation between the 2-F and 4-F isomers.

A. Stationary Phase Selection
  • Standard C18: Often fails to resolve the 2-F and 4-F isomers adequately because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl / Biphenyl: Recommended. These columns utilize

    
    -
    
    
    
    interactions. The electron-withdrawing fluorine atom in the ortho position (2-F) alters the electron density of the aromatic ring differently than in the para position (4-F), creating a distinct separation mechanism unavailable on C18.
B. Mobile Phase Chemistry
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shapes for halogenated aromatics.

  • Modifier: 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA).

    • Reasoning: While the molecule is a neutral ketone, the acidic modifier suppresses silanol activity on the column, reducing peak tailing for the iodine-substituted ring.

Experimental Protocol: Validated HPLC Method

This protocol is designed to be self-validating via strict System Suitability Tests (SST).

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) OR Waters XBridge Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Temperature control is critical for isomer resolution).

  • Detection: UV @ 235 nm (Max absorption for benzophenone core) and 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
2.0 40 Isocratic to stack injection
15.0 85 Gradient elution of isomers
18.0 85 Wash
18.1 40 Re-equilibration

| 23.0 | 40 | End |

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass:

  • Resolution (

    
    ):  > 1.8 between (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone and its 4-fluoro isomer.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Validation Framework (ICH Q2(R1))

A. Specificity (Forced Degradation)

You must demonstrate that the method distinguishes the analyte from degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) for 24 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (via PDA detector). No interference at the retention time of the 2-F-Isomer.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Execution: Prepare 5 concentration levels.

  • Acceptance:

    
    .[3][4]
    
C. Accuracy (Recovery)
  • Protocol: Spike the 2-F-Isomer into a placebo matrix (or solvent if raw material) at 50%, 100%, and 150%.

  • Acceptance: Mean recovery 98.0% – 102.0%.[4]

D. Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOQ: S/N

    
     10 (Required for impurity quantification).
    
  • LOD: S/N

    
     3.
    

Visualization of Workflows

Diagram 1: Analytical Method Lifecycle

This diagram illustrates the iterative process of developing and maintaining the method, emphasizing the feedback loop from validation data.

MethodLifecycle Start Compound Definition (2-F vs 4-F Isomer) Dev Method Development (Col: Phenyl-Hexyl) Start->Dev Define Critical Quality Attributes Opt Optimization (Resolution > 1.8) Dev->Opt Initial Screening Opt->Opt Iterative Tuning Val ICH Q2 Validation (Specificity, Linearity) Opt->Val Robust Conditions Routine Routine QC (Batch Release) Val->Routine Pass Fail SST Failure (Drift/Tailing) Routine->Fail Monitoring Fail->Opt Root Cause Analysis

Caption: The lifecycle ensures the method remains robust against the critical separation of regioisomers.

Diagram 2: Impurity Fate & Decision Logic

This logic tree guides the analyst on how to handle the detection of the 2-F-Isomer during Empagliflozin synthesis.

DecisionLogic Sample Crude Reaction Mixture (Friedel-Crafts) HPLC Run HPLC Method (Phenyl-Hexyl Col) Sample->HPLC Check Is 2-F Isomer Present? HPLC->Check Quant Quantify vs Limit (Spec: <0.15%) Check->Quant Yes (Peak Detected) Pass Release Batch (Proceed to Reduction) Check->Pass No (Not Detected) Quant->Pass Below Limit Fail Reject / Recrystallize Quant->Fail Above Limit

Caption: Decision logic for controlling the 2-F-Isomer impurity during intermediate synthesis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • Daicel Pharma Standards. (n.d.). Empagliflozin Impurities: (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.[6][7] Retrieved February 17, 2026. Link

  • Gaikwad, S., & Khulbe, P. (2022). HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Research International. Link

  • BenchChem. (n.d.). Industrial Production of Empagliflozin Intermediates: Friedel-Crafts Acylation Protocols.[8][9]Link

  • ChemicalBook. (2025).[10] Product Monograph: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (Isomer Context).Link

Sources

Purity assessment of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is a critical checkpoint in the synthesis of SGLT2 inhibitors and related pharmacophores. As a poly-halogenated benzophenone derivative, this molecule presents specific analytical challenges: high lipophilicity, potential for de-halogenation (loss of iodine), and the presence of regioisomers (specifically the 4-fluorophenyl analog, a common Empagliflozin intermediate).

This guide compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as complementary tools.[1] While HPLC remains the industry standard for detecting trace impurities, qNMR is established here as the superior primary method for absolute assay determination without the need for a pre-existing reference standard.

Part 1: The Analytical Challenge

The structural complexity of this molecule—containing Chlorine, Iodine, and Fluorine on a benzophenone core—dictates the analytical strategy.

The Regioisomer Trap

In Friedel-Crafts acylation reactions used to synthesize this scaffold, the directing effects of the fluorine substituent can lead to mixtures of ortho- (2-F) and para- (4-F) isomers.

  • Challenge: These isomers have identical molecular weights (MW 360.55 g/mol ), rendering low-resolution LC-MS ineffective for separation.

  • Solution: High-resolution chromatography or

    
    F-NMR is required to distinguish the specific ortho-substitution pattern requested.
    
The Iodine Instability

The C-I bond is the weakest halogen bond in the molecule.

  • Risk: Exposure to high temperatures (GC-MS injection ports) or intense light can cause homolytic cleavage, leading to des-iodo impurities that artificially lower purity results.

  • Implication: HPLC (ambient/mild heat) and NMR are preferred over Gas Chromatography.

Part 2: Comparative Analysis (HPLC vs. qNMR)

The following table contrasts the performance of the two primary methodologies for this specific application.

FeatureRP-HPLC (UV Detection)

H-qNMR (Internal Standard)
Primary Output Chromatographic Purity (% Area) Absolute Assay (% w/w)
Specificity High (Separates isomers/impurities)High (Structural fingerprint)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Reference Standard REQUIRED (Must be pre-qualified)NOT REQUIRED (Uses generic internal std)
Throughput High (Automated sequences)Low to Medium
Weakness Response factors of impurities may differ from main peak.Lower sensitivity for trace impurities.
Best Use Case Routine QC, Stability Testing, Impurity ProfilingQualifying the Reference Standard , Mass Balance

Part 3: Experimental Protocols

Protocol A: Reversed-Phase HPLC (Purity & Impurities)

Objective: To separate the target molecule from des-iodo byproducts and regioisomers.

System Suitability Requirements:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm. Rationale: The high hydrophobicity of the I/Cl/F rings requires a strong stationary phase for retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Benzophenone

    
     transition).
    
  • Temperature: 30°C.

Critical Note: The ortho-fluoro isomer typically elutes slightly earlier than the para-isomer due to steric twisting of the benzophenone ring, which reduces interaction with the C18 phase [1].

Protocol B: H and F qNMR (Absolute Assay)

Objective: To determine the exact weight-percent purity (Assay) to assign a value to the HPLC standard.

Methodology:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid . Requirement: The IS must have high purity (>99.9%) and signals that do not overlap with the aromatic region (7.0 - 8.2 ppm) of the target.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (to ensure full relaxation of the slow-relaxing aromatic protons).
  • Scans: 16 to 64 scans (S/N ratio > 150:1).

Structural Confirmation (Identity):

  • 
    H NMR:  Look for the specific coupling pattern of the 2-fluorophenyl ring. Unlike the symmetric AA'BB' system of a 4-fluoro ring, the 2-fluoro ring will show a complex multiplet structure (ABCDX system) due to 
    
    
    
    and
    
    
    couplings.
  • 
    F NMR:  This is the "smoking gun." The 2-fluorophenyl signal will appear at a distinct chemical shift (typically -110 to -120 ppm range) compared to the 4-fluorophenyl (-105 to -110 ppm).
    

Part 4: Workflow Visualization

The following diagram illustrates the integrated workflow for qualifying a batch of this intermediate.

PurityAssessment Crude Crude Synthesis Product (2-Cl-5-I-phenyl)(2-F-phenyl)methanone Prep Sample Preparation Crude->Prep HPLC HPLC-UV Analysis (Gradient C18) Prep->HPLC NMR qNMR Analysis (Internal Std: Maleic Acid) Prep->NMR ImpurityCheck Impurity Profiling (>0.1% Area?) HPLC->ImpurityCheck Decision Data Correlation Do HPLC & NMR agree? ImpurityCheck->Decision Chromatographic Purity Identity Identity Confirmation (19F & 1H Splitting) NMR->Identity Identity->Decision Absolute Assay Release Release Batch (Assign Potency) Decision->Release Yes (Within Spec) Reject Reject / Re-Purify Decision->Reject No (Discrepancy > 2%)

Figure 1: Integrated analytical workflow combining chromatographic profiling and spectroscopic quantitation.

Part 5: Representative Performance Data

The following data represents expected validation metrics for this method based on benzophenone derivative standards [2, 3].

ParameterHPLC Method CapabilityqNMR Method Capability
Linearity (

)

(Range: 10-150% of target)
N/A (Linearity inherent to physics)
Precision (RSD)

(n=6 injections)

(n=3 preps)
Accuracy (Recovery)

(Spiked recovery)

(Absolute)
LOD (Limit of Detection)


Specificity Resolves ortho from para isomer (

)
Distinct

shifts
Interpretation of Discrepancies

It is common for HPLC purity (e.g., 99.5% Area) to be higher than qNMR Assay (e.g., 98.2% w/w).

  • Cause: HPLC "Area %" ignores inorganic salts, moisture, and residual solvents which are "invisible" to UV detection but contribute to mass.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on separation of positional isomers based on steric hindrance).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Authoritative guide on qNMR validation).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Regulatory framework for using NMR as a quantitative tool).

  • Bharti, R., et al. (2017). Development and validation of a stability-indicating HPLC method for Empagliflozin. Journal of Analytical Science and Technology. (Provides baseline chromatographic conditions for similar halogenated benzophenones).

Sources

A Comparative Guide to Key Intermediates in Empagliflozin Synthesis: An Evaluation of the (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Empagliflozin is a highly selective and potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] By blocking this transporter, empagliflozin promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels in adults with type 2 diabetes mellitus.[3][4] The commercial success and therapeutic importance of empagliflozin have placed significant emphasis on developing efficient, scalable, and cost-effective synthetic routes for its industrial production.

The molecular architecture of empagliflozin features a C-aryl glucoside, where the sugar moiety is directly attached to a complex diarylmethane aglycone. The construction of this diarylmethane core represents a critical juncture in the synthesis, influencing the overall yield, purity, and economic viability of the entire process. One of the most established methods proceeds through a benzophenone intermediate, specifically (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone .

This guide provides an in-depth comparative analysis of the synthetic pathway involving this key benzophenone intermediate against more convergent, alternative strategies. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of the available synthetic options.

The Benzophenone Route: A Classic Strategy via Friedel-Crafts Acylation

A foundational approach to constructing the empagliflozin aglycone relies on the classic Friedel-Crafts acylation to form a diaryl ketone, which is subsequently reduced to the target diarylmethane. This multi-step, linear synthesis offers robust and well-understood chemical transformations.

Logical Workflow: Benzophenone Route

A 2-Chloro-5-iodobenzoic Acid B 2-Chloro-5-iodobenzoyl Chloride A->B Oxalyl Chloride C Friedel-Crafts Acylation (+ Fluorobenzene, AlCl₃/TiCl₄) B->C D (2-Chloro-5-iodophenyl) (4-fluorophenyl)methanone C->D Yield: ~94% E Nucleophilic Substitution (+ (S)-3-Hydroxytetrahydrofuran) D->E F Ethereal Benzophenone Intermediate E->F G Ketone Reduction (e.g., Et₃SiH / BF₃·OEt₂) F->G H Diarylmethane Aglycone G->H I Glycosylation (+ Protected Gluconolactone) H->I J Empagliflozin I->J

Caption: Synthetic pathway for empagliflozin via the benzophenone intermediate.

Dissection of the Benzophenone Pathway
  • Formation of the Benzophenone Intermediate : The synthesis commences with the conversion of commercial 2-chloro-5-iodobenzoic acid into its more reactive acid chloride derivative using reagents like oxalyl chloride or thionyl chloride.[5][6] This acid chloride is then subjected to a Friedel-Crafts acylation reaction with fluorobenzene. The choice of Lewis acid catalyst is critical here; while aluminum chloride (AlCl₃) is traditional, titanium tetrachloride (TiCl₄) has been shown to promote cleaner reactions with fewer side products.[7] A significant challenge in this step is controlling regioselectivity. The acylation of fluorobenzene can potentially yield an undesired ortho-isomer impurity, which can be difficult to separate.[8][9] However, under optimized conditions, the desired para-substituted product, (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, can be obtained in high yield (≈94%).[5][8]

  • Introduction of the Tetrahydrofuran Moiety : The subsequent step involves a nucleophilic aromatic substitution. The fluorine atom on the benzophenone is displaced by the alkoxide of (S)-3-hydroxytetrahydrofuran, typically generated using a strong base like potassium tert-butoxide, to form the corresponding ether.[5]

  • Reduction to the Diarylmethane Core : The pivotal transformation is the reduction of the ketone's carbonyl group to a methylene bridge. This is commonly achieved using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or AlCl₃.[1][10] This reduction effectively forges the diarylmethane aglycone.

  • Final Glycosylation : The final stage involves coupling the diarylmethane aglycone with a protected glucose derivative, typically D-glucono-1,5-lactone. This is accomplished by first performing a halogen-metal exchange on the aryl iodide (e.g., with n-BuLi or a Grignard reagent) at cryogenic temperatures, followed by nucleophilic addition of the resulting organometallic species to the lactone. The intermediate lactol is then reduced, often with a silane/Lewis acid system, to stereoselectively furnish the β-anomer of empagliflozin.[1]

Alternative Strategy: The Convergent Organometallic Route

To overcome the limitations of the linear benzophenone route, more convergent strategies have been developed. These routes prioritize efficiency by building the key C-C bond between the glucose moiety and a pre-formed diarylmethane aglycone in a single, highly efficient step. This approach avoids the separate ketone formation and reduction steps.

Logical Workflow: Convergent Organometallic Route

A (S)-3-(4-(2-chloro-5-iodobenzyl) phenoxy)tetrahydrofuran (Pre-formed Aglycone) C Halogen-Metal Exchange (e.g., I/Mg Exchange) A->C B Protected Gluconolactone D Nucleophilic Addition B->D C->D E Intermediate Lactol D->E F In-situ Acid Treatment & Reductive Glycosylation (Et₃SiH / AlCl₃) E->F G Empagliflozin F->G Overall Yield: ~50% (from aglycone)

Caption: Convergent synthesis of empagliflozin via an organometallic pathway.

Dissection of the Convergent Pathway

This elegant and efficient production synthesis was developed for large-scale manufacturing.[10][11] The key tactical decision is to perform an iodine-magnesium (I/Mg) exchange on the fully assembled diarylmethane aglycone, followed by its direct addition to the gluconolactone.

  • Aglycone Synthesis : The diarylmethane aglycone, (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, is prepared separately. This itself can be achieved through various routes, for instance, starting from 4-fluorotoluene.[12]

  • Convergent Coupling and In-Situ Reduction : The aryl iodide of the aglycone undergoes an I/Mg exchange to form a Grignard reagent. This powerful nucleophile is then added to a protected gluconolactone in THF. The crucial innovation is the subsequent workup: the resulting lactol is treated in situ with HCl in methanol, which forms the more stable β-anomeric methyl glycopyranoside. Without isolation, this intermediate is directly reduced with triethylsilane and aluminum chloride. This one-pot, multi-step sequence affords empagliflozin directly.[11][13] This process has been successfully implemented on a metric ton scale, highlighting its industrial viability.[10][14]

Comparative Analysis: Performance and Experimental Data

The choice between these synthetic routes is a trade-off between linearity, step-count, overall yield, and scalability. The following table summarizes the key performance indicators based on published experimental data.

ParameterRoute 1: Benzophenone IntermediateRoute 2: Convergent OrganometallicRationale & Causality
Key Intermediate (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone(S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuranRoute 1 builds the diarylmethane in steps (acylation then reduction). Route 2 builds it first, then couples.
Overall Yield Lower (e.g., an early 8-step synthesis reported an 8% overall yield)[14][15]Higher (A reported process gives 50% overall yield from the aglycone)[11]The convergent route has fewer steps from the key coupling point, minimizing material loss.
Number of Steps More (from common starting materials)Fewer (from key aglycone)Avoiding the discrete ketone formation and reduction steps shortens the overall sequence significantly.
Key Challenge(s) Friedel-Crafts regioselectivity; additional reduction step required.Handling of cryogenic organometallic reagents; strict moisture control.The benzophenone route's main drawback is potential impurity formation.[9] The convergent route requires specialized equipment for low-temperature reactions.
Scalability Scalable, but lower overall throughput due to more steps.Proven on metric-ton scale.[10][14]The high yield and fewer steps of the convergent route make it more attractive for large-scale industrial production.
Impurity Profile Risk of positional isomers from Friedel-Crafts acylation.[8]Generally cleaner, with stereoselectivity of the final reduction being the main control point.The kinetic anomeric effect during the hydride attack on the oxonium intermediate favors the desired β-isomer.[1]

Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for key steps in each pathway.

Protocol 1: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (Route 1)

Objective: To synthesize the key benzophenone intermediate via Friedel-Crafts acylation.

Methodology:

  • Acid Chloride Formation: To a slurry of 2-chloro-5-iodobenzoic acid (100 g, 0.354 mol) and a catalytic amount of DMF (0.55 mL) in fluorobenzene (500 mL), add oxalyl chloride (32.4 mL, 0.372 mol) dropwise at 15-25 °C.

  • Stir the mixture at ambient temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to a volume of approximately 300 mL.

  • Friedel-Crafts Acylation: Add an additional 200 mL of fluorobenzene and cool the solution to 0-5 °C.

  • Add aluminum chloride (AlCl₃, 51.9 g, 0.389 mol) portion-wise, ensuring the internal temperature does not exceed 25 °C.

  • Stir the reaction at 23 °C for 1 hour after the addition is complete.

  • Workup and Isolation: Carefully quench the reaction by slowly adding the mixture to 400 mL of ice-water.

  • Separate the organic layer and wash it sequentially with 1N HCl, 10% sodium bisulfite solution, and saturated brine.[8]

  • Concentrate the organic phase and recrystallize the crude product from aqueous isopropanol to yield the desired (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone.[5]

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>99%). Expected yield is approximately 94%.[5][8]

Protocol 2: Convergent Synthesis of Empagliflozin via I/Mg Exchange (Route 2)

Objective: To perform the key convergent coupling of the diarylmethane aglycone with gluconolactone.

Methodology:

  • Grignard Formation: In a dry, inert-atmosphere reactor, perform an iodine-magnesium (I/Mg) exchange on (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (aryl iodide 2b ) in THF.

  • Nucleophilic Addition: Add a solution of protected D-glucono-1,5-lactone (3 ) in THF to the freshly prepared Grignard reagent at low temperature (e.g., -78 °C).

  • In-situ Reduction Sequence:

    • Upon completion of the addition, quench the reaction with a methanolic HCl solution. This step forms the intermediate β-anomeric methyl glycopyranoside (4 ).[11]

    • Do not isolate this intermediate. Directly proceed to the reduction step.

    • To the solution containing intermediate 4 , add a mixture of triethylsilane (Et₃SiH) and aluminum chloride (AlCl₃) in a CH₂Cl₂/MeCN solvent system.

  • Stir the reaction until completion, monitoring by HPLC.

  • Workup and Isolation: Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to afford empagliflozin (5 ) with high purity.

  • Validation: The final product should be characterized by spectroscopic methods and HPLC to confirm identity and purity (>99.5%). The overall yield for this 4-step, one-pot sequence is reported to be around 50-73%.[5][11]

Conclusion and Expert Recommendation

Both the traditional benzophenone route and the modern convergent organometallic route are viable pathways for the synthesis of empagliflozin.

The (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone pathway is built upon robust, well-established chemical principles like Friedel-Crafts acylation. Its primary drawbacks are a longer step count and the potential for isomer impurities, which can complicate purification and lower the overall yield. This route may be suitable for smaller-scale synthesis or in settings where the specialized equipment for large-scale cryogenic reactions is unavailable.

However, for industrial-scale production, the convergent organometallic route is demonstrably superior.[10][11] By avoiding the formation and subsequent reduction of a ketone intermediate, it significantly shortens the synthesis, boosts the overall yield, and simplifies the process flow. While it requires stringent control over reaction conditions (i.e., anhydrous environment and low temperatures), its implementation on a metric ton scale validates its efficiency, scalability, and economic advantage.[14] For any organization focused on the commercial manufacturing of empagliflozin, optimizing and scaling the convergent organometallic approach is the most logical and field-proven strategy.

References

  • Reddy, B. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 533-568. [Link]

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. [Link]

  • Wang, X., et al. (2014). Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside. Organic Letters, 16(16), 4090–4093. [Link]

  • Google Patents. (2020).
  • Patsnap. (2018). Synthesis process for empagliflozin.
  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17945–17953. [Link]

  • Auctores Online. (2024). Update on the Chemistry of Jardiance (Empagliflozin). Chemistry: An Indian Journal. [Link]

  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. PubMed. [Link]

  • Semantic Scholar. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Empagliflozin. [Link]

  • Patsnap. (2018).
  • Seki, M., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. The Journal of Organic Chemistry, 88(21), 15367–15373. [Link]

  • Scribd. (n.d.). empagliflozin Iodo route supporting. [Link]

  • Google Patents. (2023).
  • OpenStax. (2023). 10.7 Organometallic Coupling Reactions. Organic Chemistry. [Link]

  • ResearchGate. (2018). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. [Link]

  • Eurekaselect. (2025). A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. [Link]

  • Google Patents. (2018).

Sources

Benchmarking Efficiency: Targeted Synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Selectivity Challenge

In the development of SGLT2 inhibitors like Empagliflozin, the 4-fluorophenyl isomer is the primary intermediate.[1] However, the 2-fluorophenyl isomer (CAS 2452301-23-2) is a critical reference standard for impurity profiling (Impurity 91) and a scaffold for "design-around" analogs.[2]

The Core Problem: The standard industrial synthesis for the 4-fluoro isomer—Friedel-Crafts acylation of fluorobenzene—is para-directing .[2] It yields the 4-fluoro product with >90% selectivity, making it highly inefficient for synthesizing the 2-fluoro target.[2] Attempting to isolate the 2-fluoro isomer from this process results in yields <5% and requires expensive chromatographic separation.[2]

The Solution: This guide benchmarks the "Process Impurity" route against a Directed Organometallic Approach . We demonstrate that the Weinreb Amide Route is the superior method for efficiency, delivering high purity (>98%) without the regioselectivity issues of electrophilic aromatic substitution.

Comparative Benchmarking of Synthetic Routes

The following table contrasts the three primary methodologies based on experimental yield, regiocontrol, and scalability.

FeatureRoute A: Friedel-Crafts Acylation (Baseline)Route B: Grignard Addition to Nitrile Route C: Weinreb Amide Synthesis (Recommended)
Reaction Type Electrophilic Aromatic Substitution (EAS)Nucleophilic AdditionNucleophilic Acyl Substitution
Precursors 2-Chloro-5-iodobenzoyl chloride + Fluorobenzene2-Chloro-5-iodobenzonitrile + (2-Fluorophenyl)MgBr2-Chloro-5-iodobenzoyl chloride + (2-Fluorophenyl)MgBr
Regioselectivity Poor (Favor para-isomer ~9:[2]1)Perfect (Structural enforcement)Perfect (Structural enforcement)
Major Byproduct 4-fluoro isomer (Main product)Bis-addition (Tertiary alcohol) if not controlledNone (Stable tetrahedral intermediate)
Yield (2-F Isomer) < 5% (isolated)65-75%85-92%
Purification Difficult Prep-HPLC requiredCrystallizationCrystallization / Flash Column
Verdict Inefficient (Only useful if isolating as impurity)Good , but nitrile precursor is less commonExcellent ; uses standard acid precursor

Technical Deep Dive: Causality & Mechanism

Why Friedel-Crafts Fails for the 2-Fluoro Target

In the Friedel-Crafts reaction, the fluorine atom on fluorobenzene is an ortho, para-director.[2] However, steric hindrance and electronic factors heavily favor the para position.

  • Sterics: The incoming electrophile (2-chloro-5-iodobenzoyl cation) is bulky.[2] Attack at the ortho position (2-position) is sterically crowded.[2]

  • Electronics: While fluorine donates electron density via resonance, it withdraws via induction. The inductive withdrawal is strongest at the ortho position, deactivating it relative to the para position.

The Weinreb Advantage (Self-Validating Protocol)

The Weinreb amide (


-methoxy-

-methylamide) serves as a "chemical brake."[2]
  • Stable Intermediate: When the Grignard reagent adds to the Weinreb amide, it forms a stable five-membered chelated intermediate with the magnesium ion.

  • Prevention of Over-Addition: This stable intermediate prevents the ketone from forming during the reaction, thereby stopping a second equivalent of Grignard from attacking (which would form a tertiary alcohol).

  • Hydrolysis: The ketone is only released upon acidic workup, ensuring a clean mono-addition.[2]

Recommended Protocol: Weinreb Amide Route

Objective: Synthesis of 10g of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Step 1: Formation of Weinreb Amide
  • Reagents: 2-Chloro-5-iodobenzoic acid (1 eq),

    
    -Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3 eq), DCM.
    
  • Procedure:

    • Dissolve 2-chloro-5-iodobenzoic acid in DCM at 0°C.

    • Add EDC[2]·HCl, HOBt, and DIPEA. Stir for 15 min to activate the acid.

    • Add

      
      -Dimethylhydroxylamine HCl.[2]
      
    • Allow to warm to RT and stir for 12h.

    • Validation: TLC should show complete consumption of acid.

    • Workup: Wash with 1N HCl, Sat. NaHCO

      
      , and Brine. Dry over Na
      
      
      
      SO
      
      
      .
Step 2: Grignard Addition
  • Reagents: Weinreb Amide (from Step 1), (2-Fluorophenyl)magnesium bromide (1.0 M in THF, 1.3 eq), Anhydrous THF.[2]

  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

    • Dissolve Weinreb amide in anhydrous THF and cool to -78°C (Acetone/Dry Ice bath). Note: Low temperature prevents side reactions.

    • Addition: Add (2-Fluorophenyl)magnesium bromide dropwise over 30 mins.

    • Monitoring: Stir at -78°C for 1h, then allow to warm to 0°C. Monitor by TLC (formation of less polar spot).

    • Quench: Pour reaction mixture into ice-cold 1N HCl. Crucial: Acidic hydrolysis breaks the Mg-chelate to release the ketone.[2]

    • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (5-10% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision logic and chemical pathway, highlighting the "Stable Chelate" mechanism that guarantees efficiency.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone. As a halogenated aromatic ketone, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.

Understanding the Imperative for Specialized Disposal: Hazard Profile

(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is an organohalogen compound, a class of molecules that necessitates careful management due to its inherent chemical properties and potential for environmental persistence. The presence of three different halogens—chlorine, iodine, and fluorine—on its aromatic structures dictates its classification and subsequent disposal pathway.

The primary rationale behind its specialized disposal is rooted in two key areas:

  • Environmental Toxicity: Safety Data Sheets (SDS) classify this compound as very toxic to aquatic life with long-lasting effects[1][2]. Improper disposal, such as release into drains, can lead to significant and persistent environmental contamination[1][3].

  • Hazardous Combustion Byproducts: While the compound itself may not be highly flammable, its combustion can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and other halogenated compounds[3]. Standard incineration must be performed in facilities equipped with afterburners and scrubbers to neutralize these hazardous emissions[3].

To ensure immediate clarity on its hazard profile, the following table summarizes its key characteristics based on available safety data.

PropertyDescriptionSource(s)
Chemical Class Halogenated Organic Compound (Aromatic Ketone)[4][5][6]
Physical State Solid[2]
Known Hazards H410: Very toxic to aquatic life with long lasting effects. May cause respiratory irritation.[1][2][3]
Primary Disposal Route Incineration at a licensed hazardous waste facility.[3][5]
UN Number UN3077 (Environmentally hazardous substance, solid, n.o.s.)[2]

The Cornerstone of Compliance: Segregation of Halogenated Waste

The single most critical step in the proper disposal of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is segregation . This compound and any materials contaminated with it must be collected in a waste stream designated exclusively for halogenated organic waste [4][5][7].

Causality: Why is segregation so crucial?

  • Treatment Process: Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like HCl) produced during combustion[3]. Mixing them with non-halogenated solvents can contaminate a large volume of waste that would otherwise be easier and cheaper to treat or recover[8].

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities mandate strict separation of different waste categories to ensure safe and effective treatment[9][10]. Mismanagement can lead to significant regulatory penalties.

  • Safety: Mixing halogenated compounds with incompatible chemicals, such as strong acids or bases, can trigger unintended chemical reactions, posing a direct safety hazard in the laboratory[11][12].

Therefore, under no circumstances should this compound or its waste be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain[4][7][8].

Standard Operating Procedure for Disposal

This section provides step-by-step instructions for collecting and disposing of waste containing (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or glasses[7].

  • Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[3].

  • Body Protection: A standard laboratory coat[7].

  • Foot Protection: Closed-toe shoes[7].

Waste Collection Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Waste Container cluster_labeling Labeling & Storage start Waste Generation (2-Chloro-5-iodophenyl) (2-fluorophenyl)methanone waste_type What is the form of the waste? start->waste_type solid_waste Unused/Expired Compound (Solid) waste_type->solid_waste Solid liquid_waste Solutions in Organic Solvent waste_type->liquid_waste Liquid Solution labware_waste Contaminated Labware (e.g., pipette tips, vials, gloves) waste_type->labware_waste Contaminated Material final_container Designated 'Halogenated Organic Waste' Container solid_waste->final_container Place directly into container liquid_waste->final_container Pour carefully into liquid container labware_waste->final_container Double-bag and place in solid container label_waste Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Approximate Concentration/Amount final_container->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste

Caption: Waste Disposal Workflow for (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone.

Step-by-Step Protocol
  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution containing the compound, or contaminated labware (e.g., gloves, weigh boats, pipette tips).

  • Select the Correct Container:

    • Locate your laboratory's designated "Halogenated Organic Waste" container. These are often specifically colored or labeled to distinguish them from other waste streams[5].

    • For liquid waste, use a compatible container, typically polyethylene or glass, designed for liquid hazardous waste. Do not use metal cans, as halogenated solvents can degrade and form acids that corrode metal[12].

    • For solid waste, use a container with a secure lid.

  • Transfer the Waste:

    • Solids: Carefully transfer the solid compound into the solid halogenated waste container.

    • Liquids: Pour solutions directly into the liquid halogenated waste container inside a chemical fume hood to prevent inhalation of vapors[4][7].

    • Contaminated Labware: Place disposable items like gloves, wipes, and plasticware into a sealed plastic bag before depositing them into the solid halogenated waste container to prevent loose contamination.

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled[8]. The label must include:

    • The words "Hazardous Waste" [10].

    • The full chemical name: "(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone" .

    • The approximate percentage or amount of the compound and any solvents present[8].

  • Storage Pending Disposal:

    • Keep the waste container tightly closed at all times, except when adding waste[10][11].

    • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials[12].

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[3][7].

Emergency Procedures: Spill and Decontamination Protocol

Accidental spills must be managed promptly and safely to protect personnel and the environment.

Immediate Spill Response
  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Assess the Hazard: For a large spill or if you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS emergency line[13].

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If the compound is a fine powder, avoid creating dust[3]. A respirator may be necessary for larger spills of dust[3].

  • Contain the Spill:

    • For solids, carefully sweep or shovel the material to avoid making it airborne. Place it into a suitable, closed container for disposal[3].

    • For liquids, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill[14]. Place the absorbent material into a sealed bag or container.

Decontamination
  • Initial Cleaning: Once the bulk of the spill is removed, wash the affected area with a mild detergent and water solution[13][15].

  • Rinse Thoroughly: Rinse the surface with water.

  • Collect Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) must be considered hazardous waste. Place them in a sealed plastic bag and dispose of them in the designated halogenated organic waste container[13].

  • Final Steps: Wash hands thoroughly with soap and water after the cleanup is complete[3].

By adhering to this comprehensive guide, you ensure that the disposal of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Docs. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • MSDS of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone. Capot Chemical. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • (2-chloro-5-iodophenyl)(2-fluorophenyl)methanone. Pharmaffiliates. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Decontamination, cleaning and disinfection. Infection Prevention Control. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.